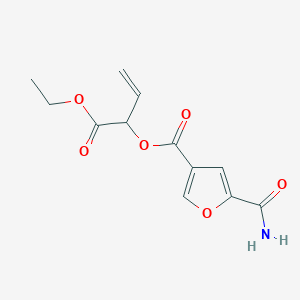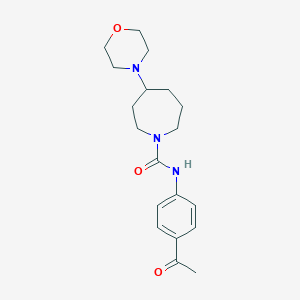![molecular formula C15H20N6O B7430062 N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide is a chemical compound that belongs to the class of tetrazole-containing cyclic amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology and drug discovery.
作用機序
The mechanism of action of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide involves its ability to inhibit certain enzymes such as DPP-4 and cathepsin K. DPP-4 is an enzyme that is involved in the regulation of blood glucose levels, and its inhibition can lead to improved glycemic control in patients with diabetes. Cathepsin K is an enzyme that is involved in the breakdown of bone tissue, and its inhibition can lead to increased bone density and reduced risk of fractures in patients with osteoporosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to improve glycemic control in patients with diabetes by inhibiting DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It has also been found to increase bone density and reduce the risk of fractures in patients with osteoporosis by inhibiting cathepsin K. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of certain enzymes such as DPP-4 and cathepsin K, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide. One area of research could be to investigate its potential applications in the treatment of other diseases such as cancer and inflammation. Another area of research could be to develop more potent and specific inhibitors of DPP-4 and cathepsin K based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other enzymes and physiological pathways.
合成法
The synthesis of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide involves the reaction of 4-(aminomethyl)benzoic acid with cyclohexanone in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole-containing intermediate with acetic anhydride to form the desired product.
科学的研究の応用
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of pharmacology and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K, which are involved in various diseases such as diabetes and osteoporosis, respectively. It has also been found to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c16-10-12-4-6-13(7-5-12)18-14(22)15(8-2-1-3-9-15)21-11-17-19-20-21/h4-7,11H,1-3,8-10,16H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFXFVIWLPSJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)CN)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
![(3S,4S)-1-[2-(2-amino-2-oxoethyl)sulfanylacetyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B7429996.png)
![[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate](/img/structure/B7430000.png)

![Methyl 5-[[(1-phenylcyclopropyl)methylcarbamoylamino]methyl]thiophene-2-carboxylate](/img/structure/B7430018.png)
![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide](/img/structure/B7430028.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)

![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)

